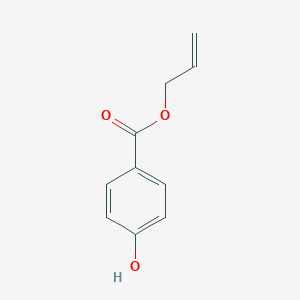

Allyl 4-Hydroxybenzoate

Description

Properties

IUPAC Name |

prop-2-enyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h2-6,11H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNSVQJVBIWZNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457545 | |

| Record name | Allyl 4-Hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18982-18-8 | |

| Record name | Allyl 4-Hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl 4-Hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of Allyl 4-Hydroxybenzoate: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of the synthetic pathways to Allyl 4-Hydroxybenzoate, a valuable compound in biomedical and materials science applications.[][2][3] Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, detailed experimental protocols, and critical safety considerations.

Introduction: The Significance of this compound

This compound, also known as allylparaben, is a significant organic compound that integrates a versatile allyl group with a paraben scaffold.[4] This unique structure makes it a valuable intermediate in the synthesis of more complex molecules, including optical resins and as a component in topical emollients.[][2] This guide will primarily focus on the two most prevalent and practical synthetic routes: the Williamson Ether Synthesis and the Fischer-Speier Esterification, providing a comparative analysis to inform methodological choices in a laboratory setting.

Foundational Synthetic Strategies

The synthesis of this compound can be approached from two primary perspectives, each with its own set of advantages and mechanistic considerations. The choice of pathway often depends on the starting materials, desired purity, and scalability of the reaction.

Pathway 1: Williamson Ether Synthesis of 4-Hydroxybenzoic Acid

The Williamson ether synthesis is a classic and reliable method for forming ethers, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism.[5] In this pathway, the hydroxyl group of 4-hydroxybenzoic acid is deprotonated to form a phenoxide ion, which then acts as a nucleophile to attack an allyl halide.

The reaction proceeds in two key steps:

-

Deprotonation: A base is used to abstract the acidic proton from the phenolic hydroxyl group of 4-hydroxybenzoic acid, forming a sodium or potassium 4-hydroxybenzoate salt (a phenoxide). The choice of base is critical; weaker bases like potassium carbonate (K₂CO₃) are often sufficient, while stronger bases like sodium hydride (NaH) can be used for less reactive systems, though with an increased risk of side reactions.[6]

-

Nucleophilic Attack: The resulting phenoxide ion, a potent nucleophile, attacks the electrophilic carbon of an allyl halide (commonly allyl bromide or allyl chloride) in a concerted SN2 reaction.[5] This step results in the formation of the ether linkage and a salt byproduct.

Caption: Williamson Ether Synthesis of this compound.

This generalized protocol is based on established laboratory practices and should be adapted based on the specific reactivity of the substrates.[6]

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxybenzoic acid (1.0 eq.) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Base Addition: Add potassium carbonate (K₂CO₃) (1.5-2.0 eq.) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide salt.

-

Allylation: Slowly add allyl bromide (1.1-1.2 eq.) to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filter cake should be washed with a small amount of the reaction solvent.

-

Extraction: Combine the filtrate and washes and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete deprotonation. | Use a stronger base (e.g., NaOH) or increase the reaction temperature.[6] |

| Side reactions (e.g., C-alkylation). | Use a less polar solvent to disfavor C-alkylation. | |

| Insufficient reaction time. | Extend the reflux time and monitor closely with TLC. | |

| Impure Product | Presence of unreacted starting material. | Ensure complete deprotonation and use a slight excess of allyl bromide. |

| Formation of byproducts. | Optimize reaction temperature and time; purify thoroughly via column chromatography. |

Pathway 2: Fischer-Speier Esterification of 4-Hydroxybenzoic Acid with Allyl Alcohol

The Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[7][8] This method is an equilibrium process, and measures must be taken to drive the reaction towards the product.[9]

The mechanism of Fischer esterification involves several key steps:

-

Protonation: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[7]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen of the allyl alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl group is reformed.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen.

Caption: Fischer-Speier Esterification for this compound Synthesis.

This protocol outlines a typical Fischer esterification procedure.

-

Setup: In a round-bottom flask, combine 4-hydroxybenzoic acid (1.0 eq.) and a large excess of allyl alcohol (which can also serve as the solvent).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (typically 1-5 mol%).

-

Reaction: Attach a reflux condenser and heat the mixture to reflux. To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water formed during the reaction.

-

Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. If allyl alcohol was used in large excess, remove it under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with water and brine.[10]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude ester can be purified by column chromatography or recrystallization.[11]

| Feature | Williamson Ether Synthesis | Fischer-Speier Esterification |

| Functional Group Targeted | Phenolic -OH | Carboxylic Acid |

| Key Reagents | Base, Allyl Halide | Acid Catalyst, Allyl Alcohol |

| Mechanism | SN2 | Nucleophilic Acyl Substitution |

| Byproducts | Inorganic Salt | Water |

| Driving Force | Irreversible SN2 reaction | Removal of water, use of excess alcohol |

| Key Considerations | Potential for C-alkylation side reactions. | Reversible reaction requiring equilibrium shift. |

Safety Precautions: Handling Allyl Bromide

Allyl bromide is a key reagent in the Williamson ether synthesis and requires careful handling due to its hazardous nature. It is highly flammable, toxic if swallowed, causes severe skin burns and eye damage, and is suspected of causing genetic defects and cancer.[12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[12][13][14] Work should be conducted in a well-ventilated fume hood.[15]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[12][13][15] Keep away from heat, sparks, open flames, and other ignition sources.[12][15] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[12][15]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials.[12][13][14]

-

Spills: In case of a spill, evacuate the area, remove all ignition sources, and clean up using an absorbent material.[14][15]

-

First Aid: In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[12][13] If inhaled, move the person to fresh air.[12][13]

Phase-Transfer Catalysis: An Advanced Approach

Phase-transfer catalysis (PTC) offers a green and efficient alternative for the synthesis of ethers, including this compound.[16][17] This methodology is particularly useful when reactants are in different phases (e.g., an aqueous phase containing the phenoxide and an organic phase with the allyl halide).

A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the nucleophile (phenoxide) from the aqueous phase to the organic phase where the reaction with the electrophile (allyl halide) occurs.[16] This can lead to increased reaction rates, milder reaction conditions, and reduced use of organic solvents.[17][18] Ultrasound-assisted solid-liquid phase-transfer catalysis has also been shown to significantly enhance reaction yields.[19]

Conclusion

The synthesis of this compound can be effectively achieved through several well-established methodologies. The Williamson ether synthesis provides a direct and generally high-yielding route, while the Fischer-Speier esterification offers an alternative when starting from 4-hydroxybenzoic acid and allyl alcohol. The choice between these pathways will be guided by factors such as available starting materials, desired scale, and the specific experimental capabilities of the laboratory. Furthermore, advanced techniques like phase-transfer catalysis present opportunities for process optimization towards greener and more efficient syntheses. A thorough understanding of the underlying mechanisms and strict adherence to safety protocols are paramount for the successful and safe execution of these synthetic procedures.

References

- New Jersey Department of Health. HAZARD SUMMARY. [Link]

- Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385–411.

- PrepChem.com. Synthesis of 3-allyl-4-hydroxybenzaldehyde. [Link]

- ResearchGate.

- Google Patents.

- Francis Academic Press.

- ReactionFlash.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

- ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development. [Link]

- ResearchGate.

- Specific Polymers. (2025, August 25).

- Wikipedia. Williamson ether synthesis. [Link]

- National Institutes of Health. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity - PMC. [Link]

- Google Patents.

- PubMed.

- International Journal of Pharmaceutical Sciences and Research. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]

- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

- Organic Chemistry Portal.

- Industrial Phase-Transfer Catalysis.

- University of Toronto. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

- CRDEEP Journals.

- National Institutes of Health.

- Master Organic Chemistry. (2022, November 16). Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. [Link]

- Macmillan Group. (2008, April 10).

- OperaChem. (2024, January 5).

- Google Patents. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.

- INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. [Link]

Sources

- 2. researchgate.net [researchgate.net]

- 3. specificpolymers.com [specificpolymers.com]

- 4. This compound | 18982-18-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. athabascau.ca [athabascau.ca]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester - Google Patents [patents.google.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. nj.gov [nj.gov]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. iajpr.com [iajpr.com]

- 17. crdeepjournal.org [crdeepjournal.org]

- 18. phasetransfer.com [phasetransfer.com]

- 19. Esterification of sodium 4-hydroxybenzoate by ultrasound-assisted solid-liquid phase-transfer catalysis using dual-site phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Allyl 4-Hydroxybenzoate

Abstract

Allyl 4-hydroxybenzoate, a member of the paraben family, is a significant compound with applications in polymer chemistry and as a potential bioactive agent. This technical guide provides a comprehensive overview of its core physicochemical properties, intended for researchers, scientists, and drug development professionals. The document delves into the structural characteristics, thermal properties, solubility profile, and spectral data of this compound. Furthermore, it outlines detailed experimental protocols for its synthesis and analytical characterization, underpinned by a rationale for the methodological choices. The guide also briefly discusses its biological activities, providing a holistic view of this versatile molecule. All data and protocols are supported by in-text citations and a complete reference list to ensure scientific integrity and facilitate further research.

Introduction: Unveiling this compound

This compound (CAS No. 18982-18-8), also known as allylparaben, is an ester of 4-hydroxybenzoic acid and allyl alcohol.[1] Its chemical structure, featuring a benzene ring, a hydroxyl group, an ester linkage, and a terminal allyl group, bestows upon it a unique combination of properties that are of interest in both materials science and biomedical fields. The presence of the allyl group, in particular, opens up avenues for polymerization, making it a valuable monomer in the synthesis of functional polymers and optical resins.[2] As a derivative of 4-hydroxybenzoic acid, it shares the characteristic antimicrobial properties of parabens, while its estrogenic activity, a common trait of this class of compounds, warrants careful consideration in biological applications.[3][4] This guide aims to provide a detailed and practical understanding of the key physicochemical characteristics of this compound, empowering researchers to harness its potential in their respective fields.

Molecular Structure and Identifiers

A fundamental understanding of a compound begins with its molecular structure and unequivocal identification.

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | prop-2-enyl 4-hydroxybenzoate | [1] |

| CAS Number | 18982-18-8 | [1] |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| InChI | InChI=1S/C10H10O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h2-6,11H,1,7H2 | [1] |

| InChIKey | NVNSVQJVBIWZNM-UHFFFAOYSA-N | [1] |

| SMILES | C=CCOC(=O)C1=CC=C(C=C1)O | [1] |

| Synonyms | Allylparaben, 4-Hydroxybenzoic acid allyl ester | [1] |

Physicochemical Properties

The utility of a compound in various applications is dictated by its physical and chemical properties. This section summarizes the key physicochemical data for this compound.

Table 2: Core Physicochemical Properties of this compound

| Property | Value | Remarks | Reference |

| Appearance | White to almost white crystalline powder | --- | [5] |

| Melting Point | 101-105 °C | --- | [5] |

| Boiling Point | 85-87 °C at 1 Torr | At reduced pressure | [6] |

| pKa (predicted) | 8.14 ± 0.15 | The acidity of the phenolic hydroxyl group. Experimental value not readily available. | [6] |

| LogP (XLogP3-AA) | 2.1 | A measure of lipophilicity. | [1] |

Solubility Profile

The solubility of this compound is a critical parameter for its formulation and application. While it is sparingly soluble in water, it exhibits good solubility in various organic solvents.

Table 3: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Slightly soluble | [7] |

| Methanol | Soluble | [8] |

| Ethanol | Soluble | [9] |

| Acetone | Soluble | [9] |

| Chloroform | Slightly soluble | [7] |

| DMSO | Soluble | General knowledge for similar structures |

Synthesis of this compound

This compound is typically synthesized via the esterification of 4-hydroxybenzoic acid with allyl alcohol. The Fischer esterification, utilizing an acid catalyst, is a common and effective method.[10]

Caption: Fischer Esterification Workflow for this compound Synthesis.

Experimental Protocol: Fischer Esterification

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

4-Hydroxybenzoic acid

-

Allyl alcohol (in excess)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (aqueous solution, 5%)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-hydroxybenzoic acid and an excess of allyl alcohol (e.g., a 1:5 molar ratio).[10]

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture with stirring.[11]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[12]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Carefully neutralize the excess acid by washing the reaction mixture with a 5% aqueous solution of sodium bicarbonate in a separatory funnel until effervescence ceases.

-

Extraction: Extract the product into ethyl acetate. Separate the organic layer.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the ethyl acetate using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography to obtain a white crystalline solid.[12]

Causality Behind Experimental Choices:

-

Excess Allyl Alcohol: Using an excess of the alcohol shifts the reaction equilibrium towards the formation of the ester, maximizing the yield, in accordance with Le Châtelier's principle.[12]

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[10]

-

Reflux: Heating the reaction mixture increases the rate of reaction, allowing the synthesis to be completed in a reasonable timeframe.

-

Neutralization and Extraction: The aqueous work-up with sodium bicarbonate removes the acid catalyst and any unreacted 4-hydroxybenzoic acid. Extraction with an organic solvent isolates the less polar ester product.

Analytical Characterization

Accurate characterization of the synthesized compound is crucial for quality control and for understanding its properties. This section details the spectral data and a standard analytical method for this compound.

Spectroscopic Data

5.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (ortho to -OH) | ~6.9 | Doublet | ~8.8 |

| Ar-H (ortho to -COO) | ~7.9 | Doublet | ~8.8 |

| -OH | Variable (broad singlet) | Broad Singlet | --- |

| -O-CH₂- | ~4.8 | Doublet | ~5.7 |

| =CH- | ~6.0 | Multiplet | --- |

| =CH₂ | ~5.3 (trans), ~5.4 (cis) | Multiplet | --- |

Note: These are predicted values based on standard chemical shift tables and data for similar compounds.[5][13] Experimental values may vary depending on the solvent and instrument.

5.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Ester) | ~165 |

| Ar-C (ipso to -OH) | ~160 |

| Ar-C (ipso to -COO) | ~122 |

| Ar-CH (ortho to -COO) | ~131 |

| Ar-CH (ortho to -OH) | ~115 |

| -O-CH₂- | ~65 |

| =CH- | ~132 |

| =CH₂ | ~118 |

Note: These are predicted values based on standard chemical shift tables and data for similar compounds.[14][15] Experimental values may vary depending on the solvent and instrument.

5.1.3. FTIR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Table 6: Key FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

| O-H Stretch (Phenolic) | 3600-3200 (broad) | Hydrogen-bonded hydroxyl group | [16] |

| C-H Stretch (Aromatic) | 3100-3000 | Aromatic C-H bonds | [17] |

| C-H Stretch (Allyl) | 3080-3010 | Vinylic C-H bonds | [18] |

| C=O Stretch (Ester) | ~1715 | Ester carbonyl group | [19] |

| C=C Stretch (Aromatic) | 1600-1450 | Benzene ring skeletal vibrations | [16] |

| C=C Stretch (Allyl) | ~1645 | Alkene double bond | [18] |

| C-O Stretch (Ester) | 1300-1100 | Ester C-O bonds | [19] |

5.1.4. UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, the absorption is primarily due to the π → π* transitions in the benzene ring. The λmax is expected to be around 255 nm in a polar solvent like ethanol.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique for the separation, identification, and quantification of this compound.

Caption: General Workflow for HPLC Analysis of this compound.

Experimental Protocol: Reversed-Phase HPLC

This protocol provides a starting point for the development of a specific HPLC method for this compound.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for pH adjustment)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v), acidified with a small amount of phosphoric acid or formic acid to a pH of around 3.[20][21] The optimal ratio may need to be determined empirically.

-

Standard Solution Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase or a suitable solvent like methanol. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C)

-

Detection Wavelength: Monitor at the λmax of this compound (approximately 255 nm).[22]

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration of this compound by comparing its peak area to the calibration curve.

Self-Validating System: The method's reliability is ensured through system suitability tests, including the determination of theoretical plates, tailing factor, and reproducibility of injections. The linearity of the calibration curve and the recovery of spiked samples should also be assessed to validate the method.[23][24]

Biological Activity: A Brief Overview

As a member of the paraben family, this compound is expected to exhibit certain biological activities.

Antimicrobial Activity

Parabens are well-known for their antimicrobial properties, acting against a broad spectrum of bacteria and fungi.[3] Their mechanism of action is believed to involve the disruption of microbial membrane transport processes and the inhibition of DNA and RNA synthesis.[25][26] The antimicrobial efficacy of parabens generally increases with the length of the alkyl chain.[6]

Estrogenic Activity

A significant consideration for the use of parabens in consumer products and pharmaceuticals is their potential estrogenic activity. Several studies have shown that parabens can bind to estrogen receptors, although with a much lower affinity than estradiol.[4][27] This weak estrogenic effect is dependent on the structure of the alkyl group.[28] The estrogenic potential of this compound would need to be specifically evaluated, but it is a critical factor to consider in any application involving human exposure.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound. From its fundamental molecular structure to its synthesis, analytical characterization, and biological context, this document offers a comprehensive resource for scientists and researchers. The provided experimental protocols serve as a practical starting point for laboratory work, with an emphasis on the rationale behind the chosen methodologies. A thorough understanding of these properties is essential for the effective and safe application of this compound in its various potential uses, from advanced polymer synthesis to biomedical research.

References

- Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome. (2022). Frontiers in Cellular and Infection Microbiology, 12. [Link]

- Paraben. (2023). In Wikipedia. [Link]

- Parabens alter the surface characteristics and antibiotic susceptibility of drinking water bacteria. (2024). Chemosphere, 368, 143704. [Link]

- Bacterial Toxicity Testing and Antibacterial Activity of Parabens. (2021). Antibiotics, 10(9), 1078. [Link]

- Allylparaben 4-Hydroxybenzoic Acid Allyl Ester. ChemBK. [Link]

- Automated determination of the pKa values of 4-hydroxybenzoic acid in cosolvent-water mixtures and related solvent effects using a modified HPLC system. (2006). Analytical and Bioanalytical Chemistry, 384(5), 1191-1195. [Link]

- Supporting Information. Royal Society of Chemistry. [Link]

- Process for preparing carboxylated 2-allyl-phenols. (1995).

- synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. (2024). Indo American Journal of Pharmaceutical Research, 14(06). [Link]

- 13C NMR Chemical Shifts.

- 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0168668).

- 3: Esterification (Experiment). (2021). Chemistry LibreTexts. [Link]

- 13C NMR Chemical Shifts.

- Allyl 4-Hydroxybenzo

- This compound.

- Some alkyl hydroxy benzoate preservatives (parabens) are estrogenic. (1998). Toxicology and Applied Pharmacology, 153(1), 12-19. [Link]

- 4-Hydroxybenzoic acid. (2023). In Wikipedia. [Link]

- 1H NMR Chemical Shifts.

- [Competitive binding of some alkyl p-hydroxybenzoates to human estrogen receptor alpha and beta]. (2002). Yakugaku Zasshi, 122(4), 291-297. [Link]

- Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]

- Determination of the pKa values of some biologically active and inactive hydroxyquinones. (2003). Journal of the Brazilian Chemical Society, 14(2), 287-293. [Link]

- hplc method development and validation. (2021). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 10(11), 405-426. [Link]

- Some alkyl hydroxy benzoate preservatives (parabens) are estrogenic. Semantic Scholar. [Link]

- Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (2021). Journal of Analytical & Bioanalytical Techniques, 12(8). [Link]

- FTiR spectra for the monitoring of the allyl-functionalized...

- Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (2021). Longdom Publishing. [Link]

- Interference of Paraben Compounds with Estrogen Metabolism by Inhibition of 17β-Hydroxysteroid Dehydrogenases. (2020). International Journal of Molecular Sciences, 21(20), 7650. [Link]

- Comparative study on estrogen receptor alpha dimerization and transcriptional activity of parabens. (2023). Journal of Applied Toxicology, 43(10), 1641-1650. [Link]

- Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. (2001).

- HPLC Method Development Step by Step. (2022). YouTube. [Link]

- Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate.

- RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023). European Journal of Pharmaceutical and Medical Research, 10(8), 59-64. [Link]

- FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)...

- Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. (2010). Journal of Molecular Structure, 975(1-3), 224-228. [Link]

Sources

- 1. This compound | C10H10O3 | CID 11171300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Some alkyl hydroxy benzoate preservatives (parabens) are estrogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. microchemlab.com [microchemlab.com]

- 7. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 8. global.oup.com [global.oup.com]

- 9. csustan.edu [csustan.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. iajpr.com [iajpr.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. rsc.org [rsc.org]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. longdom.org [longdom.org]

- 21. longdom.org [longdom.org]

- 22. youtube.com [youtube.com]

- 23. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 24. researchgate.net [researchgate.net]

- 25. Paraben - Wikipedia [en.wikipedia.org]

- 26. researchgate.net [researchgate.net]

- 27. [Competitive binding of some alkyl p-hydroxybenzoates to human estrogen receptor alpha and beta] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Some alkyl hydroxy benzoate preservatives (parabens) are estrogenic. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to Allyl 4-Hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Allyl 4-Hydroxybenzoate, a molecule of interest in biomedical research. From its fundamental chemical identifiers to its synthesis, analytical characterization, and potential biological activities, this document serves as a technical resource for professionals in the fields of chemistry and drug development.

Core Chemical Identity and Descriptors

This compound, also known as allylparaben, is an organic compound that belongs to the paraben family, which are esters of 4-hydroxybenzoic acid. The presence of the allyl group introduces a reactive alkene functionality, making it a subject of interest for various chemical modifications and biological evaluations.

A comprehensive list of its identifiers is crucial for accurate documentation and database searches.

| Identifier Type | Value | Source(s) |

| CAS Number | 18982-18-8 | [1][2][3] |

| IUPAC Name | prop-2-enyl 4-hydroxybenzoate | [1][2][3] |

| Molecular Formula | C₁₀H₁₀O₃ | [1][2][3] |

| Molecular Weight | 178.18 g/mol | [1][2][3] |

| SMILES | C=CCOC(=O)C1=CC=C(C=C1)O | [1][2][3] |

| InChI | InChI=1S/C10H10O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h2-6,11H,1,7H2 | [1][2][3] |

| InChIKey | NVNSVQJVBIWZNM-UHFFFAOYSA-N | [1][2][3] |

| PubChem CID | 11171300 | [1][2][3] |

| EINECS Number | 691-452-3 | [1] |

| Synonyms | Allylparaben, 4-Hydroxybenzoic Acid Allyl Ester, prop-2-en-1-yl 4-hydroxybenzoate | [1][4] |

Synthesis and Purification

The synthesis of this compound can be achieved through several established esterification methods. A common and straightforward approach is the Fischer esterification of 4-hydroxybenzoic acid with allyl alcohol in the presence of an acid catalyst.

Fischer Esterification Protocol

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

-

4-Hydroxybenzoic acid

-

Allyl alcohol (excess)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxybenzoic acid in an excess of allyl alcohol.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain pure this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl and the para-substituted benzene ring protons. The allyl group will exhibit signals for the vinyl protons (δ 5.0-6.5 ppm) and the methylene protons adjacent to the ester oxygen (δ ~4.7 ppm). The aromatic protons will appear as two doublets in the aromatic region (δ 6.8-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. A broad singlet corresponding to the phenolic hydroxyl proton will also be present.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (δ ~165 ppm), the carbons of the benzene ring, and the three distinct carbons of the allyl group.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase HPLC method is commonly employed for the analysis of parabens.[5][6][7][8]

Typical HPLC Parameters:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5][8]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.[5]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.[5]

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound. The expected molecular ion peak [M]+ would be at m/z 178.

Potential Biomedical Applications and Biological Activity

While specific studies on the anti-inflammatory and analgesic properties of this compound are limited, the broader class of 4-hydroxybenzoic acid derivatives has demonstrated these biological activities.[9][10] The presence of the allyl group may influence its pharmacokinetic and pharmacodynamic properties.

Anti-inflammatory Activity

Phenolic compounds are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways such as NF-κB.[11][12]

In Vitro Anti-inflammatory Assay Protocol (Inhibition of Albumin Denaturation):

This assay provides a preliminary indication of anti-inflammatory activity.[13][14]

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Prepare a 1% aqueous solution of bovine serum albumin (BSA).

-

Reaction Mixture: In a test tube, mix the test compound solution at various concentrations with the BSA solution.

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the mixture at 70°C for 10 minutes.

-

Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

-

Calculation: The percentage inhibition of denaturation is calculated relative to a control (without the test compound). A standard anti-inflammatory drug like diclofenac sodium can be used as a positive control.

Analgesic Activity

The analgesic potential of new compounds is often evaluated in vivo using models of nociception.

In Vivo Analgesic Model: Formalin Test in Rodents

The formalin test is a widely used model that assesses both acute and inflammatory pain.[2][15][16][17][18]

-

Acclimatization: Acclimatize the animals (mice or rats) to the testing environment.

-

Compound Administration: Administer this compound at various doses via an appropriate route (e.g., oral gavage or intraperitoneal injection). A vehicle control group and a positive control group (e.g., morphine or a non-steroidal anti-inflammatory drug) should be included.

-

Formalin Injection: After a predetermined pre-treatment time, inject a dilute formalin solution into the plantar surface of one hind paw.

-

Observation: Immediately place the animal in an observation chamber and record the time spent licking or biting the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection, representing neurogenic pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).

-

Data Analysis: Compare the duration of nociceptive behavior in the treated groups to the control group to determine the analgesic effect.

Safety and Toxicology

This compound is classified as a skin sensitizer.[2][3] As with other parabens, it is expected to have low acute oral and dermal toxicity.[19][20]

General Toxicity Profile of Parabens:

-

Acute Oral Toxicity: LD50 values for various parabens in rodents are generally high, indicating low acute toxicity.[19]

-

Dermal Toxicity: Parabens are generally considered to have low dermal toxicity, although they can cause skin sensitization in some individuals.[14][21]

-

Metabolism: Parabens are rapidly metabolized in the body, primarily through hydrolysis to 4-hydroxybenzoic acid, which is then conjugated and excreted.[22] The presence of the allyl group in this compound may lead to additional metabolic pathways, potentially involving the double bond. Studies on other allyl-containing compounds suggest that metabolism can occur at the allyl moiety.[23][24][25][26]

Metabolism and Pharmacokinetics

The pharmacokinetic profile of this compound is not well-documented. However, based on the metabolism of other parabens and allyl-containing compounds, a probable metabolic pathway can be proposed.

Sources

- 1. HPLC Analysis of Paraben Preservatives on Newcrom AH Column | SIELC Technologies [sielc.com]

- 2. criver.com [criver.com]

- 3. This compound | C10H10O3 | CID 11171300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata [frontiersin.org]

- 5. A simple and rapid HPLC method for determination of parabens and their degradation products in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. helixchrom.com [helixchrom.com]

- 7. iomcworld.org [iomcworld.org]

- 8. agilent.com [agilent.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Assessment of hepatotoxicity and dermal toxicity of butyl paraben and methyl paraben using HepG2 and HDFn in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. meliordiscovery.com [meliordiscovery.com]

- 16. Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 17. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijpsjournal.com [ijpsjournal.com]

- 20. dandlelionmedical.com [dandlelionmedical.com]

- 21. rivm.nl [rivm.nl]

- 22. Safety assessment of propyl paraben: a review of the published literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A Comparative 90 Day Toxicity Study of Allyl Acetate, Allyl Alcohol and Acrolein - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Metabolism and pharmacokinetics studies of allyl methyl disulfide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. portlandpress.com [portlandpress.com]

Crystal Structure of Allyl 4-Hydroxybenzoate: A Technical Guide for Drug Development Professionals

Introduction

Allyl 4-hydroxybenzoate, also known as allylparaben, is an ester belonging to the paraben family, a class of compounds widely utilized for their antimicrobial properties in the pharmaceutical, cosmetic, and food industries.[1][2] While traditional parabens like methylparaben and ethylparaben are well-characterized, the introduction of an allyl functional group offers unique potential for advanced applications, including its use as a polymerizable monomer for functional biomaterials or as a synthetic intermediate for novel active pharmaceutical ingredients (APIs).[3]

Understanding the three-dimensional solid-state structure of a compound is paramount in modern drug development. It governs critical physicochemical properties such as solubility, stability, dissolution rate, and bioavailability. Furthermore, a detailed crystallographic analysis can reveal potential for polymorphism—the existence of multiple crystal forms—a phenomenon of immense importance in pharmaceutical formulation and regulatory affairs.

This technical guide provides a comprehensive analysis of the experimentally determined crystal structure of this compound. Contrary to initial assumptions of sparse data, a solved crystal structure is available, providing an authoritative foundation for this work.[4] We will dissect the crystallographic data, including its unique supramolecular architecture and conformational disorder, present a robust protocol for its synthesis and crystallization, and discuss the implications of its structure on drug development and materials science.

Part 1: Crystallographic Analysis of this compound

The definitive crystal structure of this compound has been elucidated, offering critical insights into its solid-state conformation and intermolecular interactions.[4] The data deposited with the Cambridge Crystallographic Data Centre (CCDC) under deposition number 225775 provides the basis for this analysis.[5]

Key Crystallographic Parameters

A summary of the essential crystallographic data is presented in the table below. The presence of two independent molecules (Z' = 2) in the asymmetric unit is a notable feature, indicating subtle but distinct conformational environments within the same crystal lattice.

| Parameter | Value | Source |

| CCDC Number | 225775 | [5] |

| Chemical Formula | C₁₀H₁₀O₃ | [4][5] |

| Molecular Weight | 178.19 g/mol | [3] |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/c | [4] |

| Molecules per Asymmetric Unit (Z') | 2 | [4] |

Molecular Geometry and Supramolecular Assembly

The crystal structure of this compound is primarily organized by a robust and directional intermolecular interaction: a classic head-to-tail hydrogen bond.[4] The phenolic hydroxyl group (-OH) of one molecule acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule. This recurring O—H···O hydrogen bond motif links the molecules into infinite one-dimensional chains that propagate parallel to the crystallographic axis.[4] This type of hydrogen-bonded chain, known as a catemer motif, is a characteristic feature in the crystal structures of many parabens and their parent compound, 4-hydroxybenzoic acid.[6][7]

The diagram below illustrates this primary hydrogen-bonding interaction that defines the crystal packing.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Methylparaben | C8H8O3 | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 18982-18-8 | TCI AMERICA [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C10H10O3 | CID 11171300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistryguru.com.sg [chemistryguru.com.sg]

An In-Depth Technical Guide to the Mechanism of Action of Allyl 4-Hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl 4-hydroxybenzoate, a member of the paraben family, is a multifunctional compound exhibiting significant antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive exploration of its core mechanisms of action at the molecular level. We delve into the structural nuances conferred by the allyl group, which potentiates its biological activities compared to other parabens. This guide will dissect the established and putative pathways through which this compound exerts its effects, including the disruption of microbial cell integrity, scavenging of reactive oxygen species, and modulation of key inflammatory signaling cascades. Furthermore, we provide detailed, field-proven experimental protocols to enable researchers to rigorously investigate and validate these mechanisms. This document is intended to serve as a foundational resource for scientists and drug development professionals engaged in the exploration of novel therapeutic and preservative agents.

Introduction: The Molecular Profile of this compound

This compound, also known as allylparaben, is an ester of 4-hydroxybenzoic acid and allyl alcohol. Its chemical structure, characterized by a phenolic ring and an allyl functional group, is central to its biological activity. While sharing the foundational antimicrobial properties of the broader paraben class, the presence of the allyl group introduces unique characteristics that enhance its efficacy. This guide will systematically unfold the molecular intricacies of how this compound interacts with biological systems.

Chemical Structure:

Figure 1: Chemical Structure of this compound

Antimicrobial Mechanism of Action: A Multi-pronged Attack

The primary application of parabens, including this compound, has been as preservatives, owing to their broad-spectrum antimicrobial activity. The mechanism is not one of a single targeted action, but rather a multi-pronged assault on microbial viability, primarily targeting the cell membrane and essential intracellular processes.

Disruption of Microbial Membrane Integrity and Function

The lipophilic nature of this compound allows it to partition into the lipid bilayer of microbial cell membranes. This integration disrupts the membrane's fluidity and integrity, leading to several detrimental consequences for the microorganism[1].

-

Increased Permeability: The insertion of this compound molecules into the membrane creates pores and increases its permeability. This leads to the leakage of essential intracellular components such as ions, ATP, and nucleic acids, ultimately resulting in cell death[2].

-

Inhibition of Membrane-Bound Enzymes: Many crucial enzymes, including those involved in respiration and transport, are embedded within the cell membrane. The disruption of the lipid environment by this compound can inhibit the activity of these enzymes, crippling the cell's metabolic processes[1].

-

Disruption of Proton Motive Force: The dissipation of the proton gradient across the microbial membrane interferes with ATP synthesis and other energy-dependent processes.

The allyl group, with its increased lipophilicity compared to the methyl or ethyl groups of other common parabens, is thought to enhance the partitioning of the molecule into the microbial membrane, thereby potentiating its disruptive effects[2][3].

Intracellular Targets: Inhibition of Essential Biosynthetic Pathways

Once inside the microbial cell, this compound can interfere with critical biosynthetic pathways:

-

Inhibition of DNA and RNA Synthesis: Evidence suggests that parabens can inhibit the synthesis of nucleic acids, although the precise mechanism is not fully elucidated[1]. This could involve the inhibition of key enzymes involved in nucleotide synthesis or polymerization.

-

Enzyme Inhibition: this compound can inhibit the activity of essential microbial enzymes. While specific targets for the allyl derivative are not extensively documented, related phenolic compounds are known to inhibit a range of enzymes, including ATPases and phosphotransferases[1].

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent against a specific microorganism[4][5][6].

Materials:

-

96-well microtiter plates (sterile)

-

Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

This compound stock solution (in a suitable solvent like DMSO, sterilized by filtration)

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of Inoculum:

-

From a fresh agar plate culture (18-24 hours), select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Serial Dilution of this compound:

-

Add 100 µL of sterile broth to all wells of the 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compound and the growth control well. The final volume in each well will be 200 µL.

-

Include a sterility control well (broth only) and a growth control well (broth + inoculum).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Data Presentation:

| Concentration (µg/mL) | Growth (Visual) | OD600 |

| 128 | - | 0.05 |

| 64 | - | 0.06 |

| 32 | - | 0.07 |

| 16 | + | 0.45 |

| 8 | + | 0.89 |

| 4 | + | 1.23 |

| 2 | + | 1.56 |

| 1 | + | 1.60 |

| Growth Control | + | 1.65 |

| Sterility Control | - | 0.04 |

Table 1: Example of MIC determination results for this compound. The MIC is 32 µg/mL.

Logical Workflow for MIC Determination:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antioxidant Mechanism of Action: A Guardian Against Oxidative Stress

This compound exhibits potent antioxidant activity, primarily through its ability to scavenge free radicals. This is a crucial property, as oxidative stress is implicated in a wide range of degenerative diseases and aging processes.

Free Radical Scavenging

The phenolic hydroxyl group in this compound is the key to its radical-scavenging activity. It can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging chain reaction. The resulting phenoxyl radical is relatively stable due to resonance delocalization across the aromatic ring, making it less likely to initiate further oxidation.

The allyl group may also contribute to the antioxidant activity. Allylic hydrogens are known to be relatively weak and can be abstracted by free radicals, further enhancing the compound's scavenging capacity[7].

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and widely used method to evaluate the free radical scavenging activity of a compound[8][9][10].

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

This compound

-

Standard antioxidant (e.g., Ascorbic acid or Trolox)

-

96-well microtiter plate

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of DPPH Solution:

-

Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

-

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of this compound in methanol or ethanol.

-

Prepare a series of dilutions from the stock solution to obtain a range of concentrations for testing.

-

Prepare a similar series of dilutions for the standard antioxidant.

-

-

Assay:

-

In a 96-well plate, add 100 µL of the various concentrations of the sample or standard to triplicate wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, add 100 µL of the solvent (methanol or ethanol) and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm.

-

Calculation:

The percentage of radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the blank.

-

A_sample is the absorbance of the sample.

The results are often expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Data Presentation:

| Concentration (µg/mL) | % Scavenging Activity |

| 100 | 92.5 |

| 50 | 78.2 |

| 25 | 51.3 |

| 12.5 | 35.8 |

| 6.25 | 18.9 |

Table 2: Example of DPPH radical scavenging activity of this compound. The IC50 is approximately 25 µg/mL.

Logical Workflow for DPPH Assay:

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Mechanism of Action: Modulating Key Signaling Pathways

Chronic inflammation is a hallmark of many diseases. Phenolic compounds, including derivatives of 4-hydroxybenzoic acid, have demonstrated significant anti-inflammatory properties[11][12]. The mechanism often involves the modulation of key inflammatory signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a central target.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules[13]. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting one or more steps in this cascade:

-

Inhibition of IKK activity: By inhibiting the IKK complex, this compound could prevent the phosphorylation and subsequent degradation of IκBα.

-

Prevention of IκBα degradation: Even if IκBα is phosphorylated, the compound might interfere with the ubiquitination process or the activity of the proteasome.

-

Inhibition of NF-κB nuclear translocation: By preserving the IκBα-NF-κB complex in the cytoplasm, the translocation of the active NF-κB dimer to the nucleus is blocked.

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Activation

Western blotting is a powerful technique to investigate the effect of a compound on the protein expression and phosphorylation status of key components of a signaling pathway[13][14].

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture the cells to approximately 80% confluency.

-

Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specific duration (e.g., 30 minutes) to induce NF-κB activation. Include untreated and LPS-only controls.

-

-

Protein Extraction and Quantification:

-

Lyse the cells with lysis buffer and collect the total protein extracts.

-

Determine the protein concentration of each sample using a protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the expression of the target proteins to a loading control (e.g., β-actin).

-

Compare the levels of phosphorylated proteins to the total protein levels to assess the activation state.

Signaling Pathway Diagram:

Sources

- 1. Discovery of a Marine Bacterium Producing 4-Hydroxybenzoate and Its Alkyl Esters, Parabens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. protocols.io [protocols.io]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

Introduction: The Chemical and Commercial Landscape of Parabens

An In-Depth Technical Guide to the Biological Activities of 4-Hydroxybenzoic Acid Esters

4-Hydroxybenzoic acid esters, commonly known as parabens, are a class of alkyl esters of p-hydroxybenzoic acid.[1][2] Since their introduction in the 1920s, they have become some of the most widely used preservatives in the pharmaceutical, cosmetic, and food industries due to their low cost, stability over a broad pH range, and effective broad-spectrum antimicrobial properties.[3][4][5][6] The most common parabens used commercially are methylparaben, ethylparaben, propylparaben, and butylparaben.[1][7] Their primary function is to protect products with high water content—such as creams, shampoos, medications, and beverages—from microbial contamination, thereby ensuring product integrity and consumer safety.[3][8]

This guide provides a technical exploration of the key biological activities of parabens, focusing on their antimicrobial mechanisms, endocrine-disrupting properties, and metabolic fate. It is designed for researchers, scientists, and drug development professionals seeking a detailed understanding of the scientific principles and experimental methodologies used to evaluate these compounds.

Part 1: Antimicrobial Activity and Mechanism of Action

The fundamental utility of parabens lies in their bacteriostatic and fungistatic capabilities. They are active against a wide array of microorganisms, including Gram-positive bacteria and fungi.[9][10]

Proposed Mechanisms of Antimicrobial Action

While the precise mechanism is not fully elucidated, the prevailing scientific consensus points to the disruption of microbial cellular integrity.[1] The lipophilic nature of parabens allows them to partition into and disrupt the phospholipid bilayer of microbial cell membranes.[1][11] This disruption is thought to interfere with crucial membrane transport processes and may lead to the leakage of essential intracellular components.[1][11]

Further evidence suggests that parabens may also inhibit the synthesis of DNA and RNA or interfere with key enzymatic activity, such as ATPases and phosphotransferases, within the microbial cytoplasm.[1][5][9]

Structure-Activity Relationship

A well-established principle in paraben toxicology is that their antimicrobial efficacy increases with the length of the alkyl ester chain.[11] For instance, propylparaben and butylparaben are more potent antimicrobials than methylparaben or ethylparaben.[1][12] This enhanced activity is attributed to their greater lipid solubility (lipophilicity), which facilitates more effective partitioning into and disruption of the bacterial membrane, allowing them to reach cytoplasmic targets in higher concentrations.[1] However, this increased lipophilicity also corresponds to decreased water solubility, which is why mixtures of different parabens are often used to ensure efficacy in both the aqueous and lipid phases of emulsions.[11]

Quantitative Assessment: Minimum Inhibitory Concentration (MIC)

The standard method for quantifying the antimicrobial potency of a substance is the determination of its Minimum Inhibitory Concentration (MIC). This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 1: Minimum Inhibitory Concentration (MIC) of Common Parabens Against Select Microorganisms

| Microorganism | Methylparaben (%) | Propylparaben (%) | Butylparaben (%) | Reference |

| Staphylococcus aureus | 0.1 - 0.4 | 0.012 - 0.05 | 0.012 - 0.025 | [13][14][15] |

| Escherichia coli | 0.1 - 0.2 | 0.05 - 0.1 | 0.025 - 0.05 | [13][14][15] |

| Pseudomonas aeruginosa | > 0.4 | 0.2 - 0.4 | 0.1 - 0.2 | [13] |

| Candida albicans | 0.1 - 0.2 | 0.025 - 0.05 | 0.012 - 0.025 | [13][14][15] |

| Aspergillus brasiliensis | 0.1 - 0.2 | 0.025 - 0.05 | 0.012 - 0.025 | [16] |

Note: Values are compiled from multiple sources and represent typical ranges. Actual MICs can vary based on specific strains and testing conditions.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standardized method for determining the MIC of parabens against a target microorganism, adapted from established microbiology guidelines. The choice of the broth microdilution method is based on its efficiency for screening multiple compounds and concentrations simultaneously.

Objective: To determine the lowest concentration of a paraben that inhibits the visible growth of a specific microorganism.

Materials:

-

Paraben stock solutions (e.g., methylparaben, propylparaben) of known concentration.

-

Sterile 96-well microtiter plates.

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Standardized microbial inoculum (e.g., Staphylococcus aureus ATCC 29213) adjusted to ~1 x 10^5 Colony Forming Units (CFU)/mL.

-

Spectrophotometer or microplate reader.

-

Sterile saline or buffer.

Methodology:

-

Preparation of Test Plates:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Create a serial twofold dilution of the paraben stock solution directly in the plate. Add 100 µL of the paraben stock to the first column, mix, and transfer 100 µL to the next column, repeating across the plate to create a concentration gradient. Discard the final 100 µL from the last dilution column.

-

-

Control Setup (Self-Validation):

-

Positive Control (Growth Control): Dedicate at least one well to contain only broth and the microbial inoculum, with no paraben. This validates that the organism can grow under the assay conditions.

-

Negative Control (Sterility Control): Dedicate at least one well to contain only sterile broth. This validates the sterility of the medium.

-

-

Inoculation:

-

Add 10 µL of the standardized microbial inoculum to each well, except for the negative control wells. The final volume in each well will be approximately 110 µL.

-

-

Incubation:

-

Cover the plate and incubate under appropriate conditions (e.g., 35°C for 18-24 hours for most bacteria).[16]

-

-

Result Determination:

-

Following incubation, visually inspect the plate for turbidity (cloudiness), which indicates microbial growth.

-

The MIC is recorded as the lowest concentration of the paraben in which there is no visible turbidity.[16] Optionally, an indicator dye like resazurin can be added, or the optical density can be read using a plate reader to quantify growth inhibition.

-

Part 2: Endocrine-Disrupting Activity

The most significant controversy surrounding paraben safety relates to their potential as endocrine-disrupting chemicals (EDCs).[3] Specifically, numerous studies have demonstrated that parabens possess weak estrogenic activity, meaning they can mimic the effects of the endogenous hormone 17β-estradiol.[2][17]

Mechanism of Estrogenic Action

Parabens exert their estrogenic effects by binding to estrogen receptors (ER), primarily ERα and ERβ.[18] This binding is several orders of magnitude weaker than that of 17β-estradiol.[2] Computational and in vitro studies show that upon binding, parabens can induce a conformational change in the ER, promoting its dimerization.[18][19] The paraben-ER complex can then translocate to the nucleus, bind to Estrogen Response Elements (EREs) on target genes, and initiate the transcription of estrogen-responsive genes, leading to a physiological response.[19]

Structure-Activity Relationship

Similar to their antimicrobial activity, the estrogenic potency of parabens correlates with the length and branching of the alkyl chain.[18] The general order of estrogenic activity is: benzylparaben > butylparaben > propylparaben > ethylparaben > methylparaben.[18][20] Parabens with branched chains (e.g., isobutylparaben, isopropylparaben) also show significant estrogenic activity.[18][19] This relationship is driven by binding affinity; longer or bulkier side chains appear to fit better into the ligand-binding pocket of the estrogen receptor.[18]

Table 2: Relative Estrogenic Potency of Various Parabens

| Compound | Relative Uterotrophic Potency (vs. Estradiol=100) | In Vitro ERα Binding Affinity (Relative to E2) | Reference |

| 17β-Estradiol (E2) | 100 | 100% | [20] |

| Butylparaben | ~0.007 | ~0.01% | [20] |

| Propylparaben | ~0.005 | ~0.005% | [20] |

| Ethylparaben | ~0.004 | ~0.002% | [20] |

| Methylparaben | ~0.003 | No significant binding detected | [20] |

Note: These values are approximations derived from in vivo uterotrophic assays and in vitro receptor binding studies and highlight the significantly weaker potency of parabens compared to endogenous estradiol.

Experimental Assessment of Estrogenic Activity

A tiered approach is typically used to assess estrogenic activity, combining in vitro and in vivo methods.

-

In Vitro Assays: These are rapid screening methods.

-

Receptor Binding Assays: Quantify the ability of a paraben to compete with radiolabeled estradiol for binding to isolated ERs.[20]

-

Reporter Gene Assays (e.g., STTA): Use engineered cell lines (e.g., HeLa-9903, MCF-7) that contain an estrogen receptor and a reporter gene (like luciferase) linked to an ERE.[2][19] Binding of an estrogenic compound activates transcription, producing a measurable signal (light).[19]

-

-

In Vivo Assays: These assays assess the physiological response in a whole organism.

Experimental Protocol: In Vitro Estrogen Receptor Transcriptional Activation (STTA) Assay

This protocol is based on the OECD Test Guideline 455 for detecting ER agonists.[19] It is a robust method for screening the potential of parabens to induce ER-mediated gene transcription.

Objective: To quantify the ability of a paraben to activate the human estrogen receptor alpha (ERα) and induce reporter gene expression in a stably transfected cell line.

Materials:

-

ERα-HeLa-9903 cell line (or similar STTA cell line).

-

Cell culture medium (e.g., DMEM without phenol red, supplemented with charcoal-stripped fetal bovine serum).

-

Test parabens dissolved in a suitable solvent (e.g., DMSO).

-

Positive Control: 17β-Estradiol (E2).

-

Vehicle Control: Solvent (e.g., DMSO) alone.

-

Opaque-walled 96-well cell culture plates.

-

Luciferase assay reagent kit.

-

Luminometer.

Methodology:

-

Cell Seeding:

-

Culture ERα-HeLa-9903 cells according to standard protocols.

-

Seed cells into opaque 96-well plates at a predetermined density and allow them to attach overnight.

-

-

Compound Exposure:

-